molecular formula C11H13FO B2963009 1-(4-Fluorophenyl)-3-methylbutan-2-one CAS No. 124258-25-9

1-(4-Fluorophenyl)-3-methylbutan-2-one

Cat. No.: B2963009
CAS No.: 124258-25-9
M. Wt: 180.222
InChI Key: JPHJGAJIOXBGCU-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-methylbutan-2-one is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a butanone structure

Scientific Research Applications

1-(4-Fluorophenyl)-3-methylbutan-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety data sheet for a similar compound, 4’-Fluoroacetophenone, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-methylbutan-2-one typically involves the reaction of 4-fluorobenzaldehyde with a suitable methyl ketone under acidic or basic conditions. One common method is the Friedel-Crafts acylation, where 4-fluorobenzaldehyde reacts with acetone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an intermediate complex, which then undergoes rearrangement to yield the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-methylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-(4-Fluorophenyl)-3-methylbutanol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: 4-Fluorobenzoic acid or other oxidized derivatives.

    Reduction: 1-(4-Fluorophenyl)-3-methylbutanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-3-methylbutan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and stability, making it a valuable tool in biochemical studies. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

    4-Fluoroacetophenone: Shares the fluorophenyl structure but differs in the ketone position.

    4-Fluorobenzaldehyde: Similar aromatic structure with an aldehyde group instead of a ketone.

    4-Fluorophenyl isocyanate: Contains the fluorophenyl group but with an isocyanate functional group.

Uniqueness: 1-(4-Fluorophenyl)-3-methylbutan-2-one is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and binding properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-methylbutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c1-8(2)11(13)7-9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHJGAJIOXBGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124258-25-9
Record name 1-(4-fluorophenyl)-3-methylbutan-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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